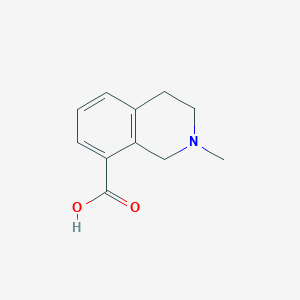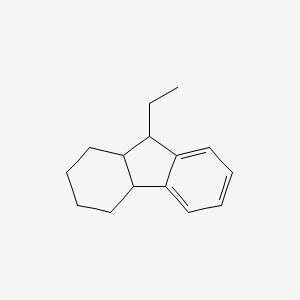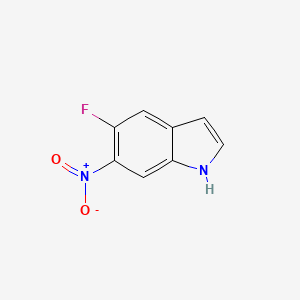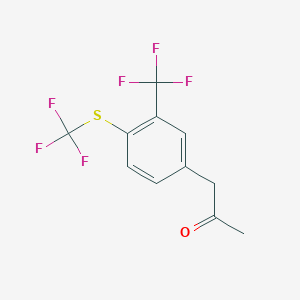
(4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid: is a boronic acid derivative that features a pyrazole and pyrimidine ring in its structure. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the pyrazole and pyrimidine rings in this compound adds to its potential utility in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid typically involves the formation of the pyrazole and pyrimidine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole and pyrimidine rings, followed by borylation to introduce the boronic acid functionality. Specific reaction conditions may include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include the use of continuous flow reactors and optimization of reaction conditions to minimize by-products and waste. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions: (4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole or pyrimidine rings.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce boronic esters.
科学的研究の応用
Chemistry: In chemistry, (4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the development of enzyme inhibitors and other bioactive compounds. Its boronic acid group can form reversible covalent bonds with diols, which is useful in the design of sensors and diagnostic tools.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Boronic acids are known to inhibit proteasomes, which are involved in protein degradation, making them potential candidates for anticancer drugs.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
作用機序
The mechanism of action of (4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid depends on its specific application. In biological systems, the boronic acid group can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction often involves the formation of reversible covalent bonds with active site residues, such as serine or threonine, in enzymes. The pyrazole and pyrimidine rings may also contribute to the compound’s binding affinity and specificity by interacting with other regions of the target molecule.
類似化合物との比較
(2-(1H-Pyrazol-1-yl)pyrimidin-5-yl)boronic acid: Similar structure but lacks the methyl group at the 4-position of the pyrazole ring.
(4-Methyl-2-(1H-pyrazol-1-yl)pyridine-5-yl)boronic acid: Similar structure but contains a pyridine ring instead of a pyrimidine ring.
(4-Methyl-2-(1H-pyrazol-1-yl)benzene-5-yl)boronic acid: Similar structure but contains a benzene ring instead of a pyrimidine ring.
Uniqueness: The uniqueness of (4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid lies in its specific combination of functional groups and ring structures. The presence of both pyrazole and pyrimidine rings, along with the boronic acid group, provides a versatile scaffold for various chemical reactions and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C8H9BN4O2 |
|---|---|
分子量 |
204.00 g/mol |
IUPAC名 |
(4-methyl-2-pyrazol-1-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BN4O2/c1-6-7(9(14)15)5-10-8(12-6)13-4-2-3-11-13/h2-5,14-15H,1H3 |
InChIキー |
CUPQEQHVPOLPBA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1C)N2C=CC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)

![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)

![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)







![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)
